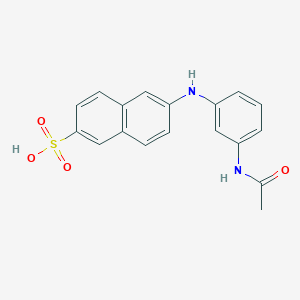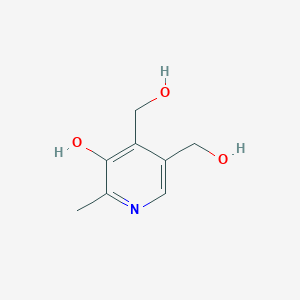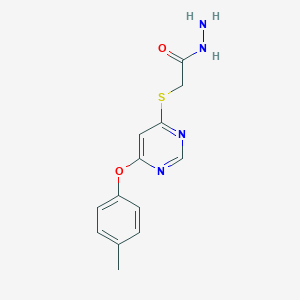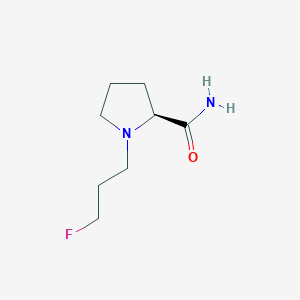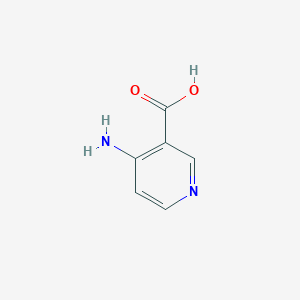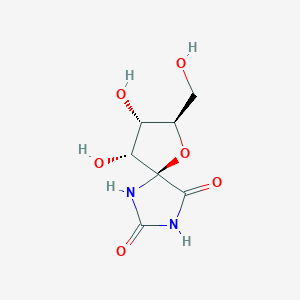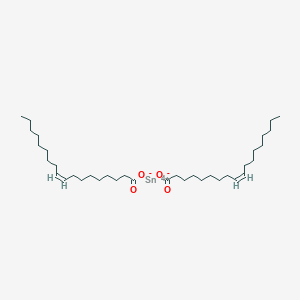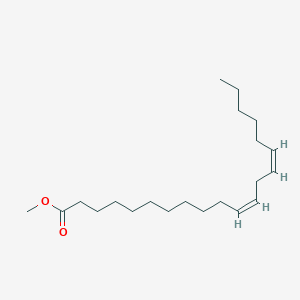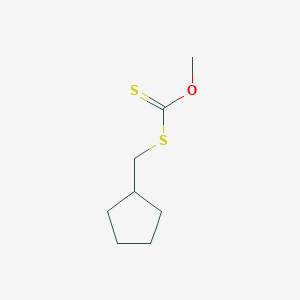
S-(Cyclopentylmethyl) O-methyl carbonodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(Cyclopentylmethyl) O-methyl carbonodithioate, also known as CMCD, is a chemical compound that belongs to the class of organophosphate pesticides. It is widely used in the agricultural industry to protect crops from pests and insects. In recent years, there has been a growing interest in studying the potential applications of CMCD in scientific research.
Wissenschaftliche Forschungsanwendungen
S-(Cyclopentylmethyl) O-methyl carbonodithioate has been extensively studied for its potential applications in scientific research. It has been found to have antiviral, anticancer, and anti-inflammatory properties. S-(Cyclopentylmethyl) O-methyl carbonodithioate has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV) in vitro. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, S-(Cyclopentylmethyl) O-methyl carbonodithioate has been shown to reduce inflammation in animal models of inflammatory diseases.
Wirkmechanismus
The mechanism of action of S-(Cyclopentylmethyl) O-methyl carbonodithioate involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, S-(Cyclopentylmethyl) O-methyl carbonodithioate causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis of the insect or pest. In scientific research, S-(Cyclopentylmethyl) O-methyl carbonodithioate's inhibition of AChE has been found to be responsible for its antiviral, anticancer, and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
S-(Cyclopentylmethyl) O-methyl carbonodithioate's inhibition of AChE can have both biochemical and physiological effects. In insects or pests, the accumulation of acetylcholine in the synaptic cleft leads to paralysis and ultimately death. In humans and animals, S-(Cyclopentylmethyl) O-methyl carbonodithioate's inhibition of AChE can lead to a range of symptoms, including nausea, vomiting, diarrhea, muscle weakness, and respiratory failure. However, these effects are typically only observed at high doses and are not relevant to the low doses used in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using S-(Cyclopentylmethyl) O-methyl carbonodithioate in scientific research is its low toxicity at the doses typically used. This allows researchers to study its potential applications without the risk of adverse effects. Additionally, S-(Cyclopentylmethyl) O-methyl carbonodithioate is relatively easy to synthesize and purify, making it a readily available compound for research purposes. However, one of the limitations of using S-(Cyclopentylmethyl) O-methyl carbonodithioate in lab experiments is its potential to inhibit other enzymes besides AChE, leading to off-target effects. Additionally, the use of S-(Cyclopentylmethyl) O-methyl carbonodithioate in research involving animals may raise ethical concerns due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for S-(Cyclopentylmethyl) O-methyl carbonodithioate research. One potential avenue is the development of S-(Cyclopentylmethyl) O-methyl carbonodithioate-based antiviral therapies for HIV and HCV. Another direction is the investigation of S-(Cyclopentylmethyl) O-methyl carbonodithioate's potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, the study of S-(Cyclopentylmethyl) O-methyl carbonodithioate's anti-inflammatory properties may lead to the development of new treatments for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to better understand the potential off-target effects of S-(Cyclopentylmethyl) O-methyl carbonodithioate and its safety profile in humans and animals.
Conclusion
In conclusion, S-(Cyclopentylmethyl) O-methyl carbonodithioate is a chemical compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been found to have antiviral, anticancer, and anti-inflammatory properties. S-(Cyclopentylmethyl) O-methyl carbonodithioate's mechanism of action involves the inhibition of AChE, leading to overstimulation of the nervous system and ultimately paralysis of insects or pests. While S-(Cyclopentylmethyl) O-methyl carbonodithioate has advantages as a low-toxicity compound for lab experiments, its potential off-target effects and toxicity at high doses should be taken into consideration. Further research is needed to fully understand S-(Cyclopentylmethyl) O-methyl carbonodithioate's potential applications and safety profile.
Synthesemethoden
The synthesis of S-(Cyclopentylmethyl) O-methyl carbonodithioate involves the reaction of cyclopentylmethyl chloride with sodium O-methyl carbonodithioate. The resulting product is then purified through a series of recrystallization steps. The purity of the final product can be determined using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Eigenschaften
CAS-Nummer |
129056-00-4 |
|---|---|
Produktname |
S-(Cyclopentylmethyl) O-methyl carbonodithioate |
Molekularformel |
C8H14OS2 |
Molekulargewicht |
190.3 g/mol |
IUPAC-Name |
O-methyl cyclopentylmethylsulfanylmethanethioate |
InChI |
InChI=1S/C8H14OS2/c1-9-8(10)11-6-7-4-2-3-5-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
VDXHNGNDQUFBNT-UHFFFAOYSA-N |
SMILES |
COC(=S)SCC1CCCC1 |
Kanonische SMILES |
COC(=S)SCC1CCCC1 |
Synonyme |
Carbonodithioic acid, S-(cyclopentylmethyl) O-methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



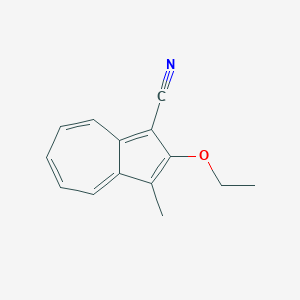
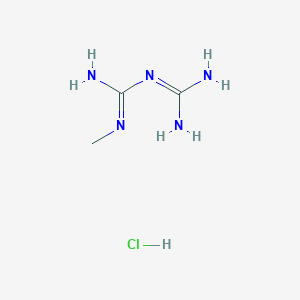
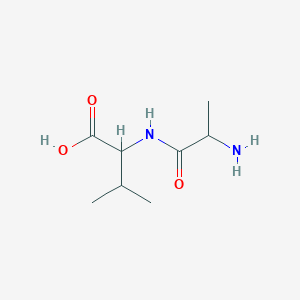
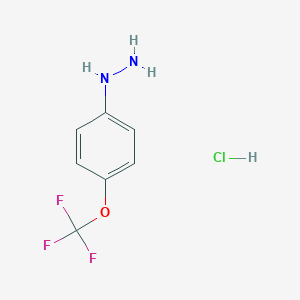
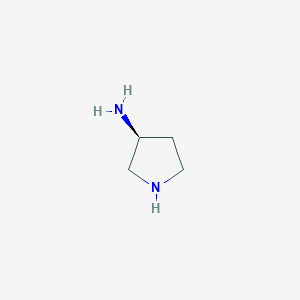
![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)
